Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a substituted tetrahydronaphthalene derivative featuring an aromatic amine functional group. Its rigid, sterically hindered structure enhances stability, making it suitable for applications requiring controlled reactivity. The compound's tetramethyl substitution pattern contributes to its lipophilicity, facilitating use in organic synthesis and material science. Its amine group allows for further functionalization, enabling its incorporation into more complex molecular architectures. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural framework can serve as a key intermediate. High purity grades ensure consistency in synthetic applications.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine structure
92050-16-3 structure
Product Name:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
CAS No:92050-16-3
MF:C14H21N
MW:203.32324385643
MDL:MFCD12828202
CID:61542
PubChem ID:11469760
Update Time:2025-05-27

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
    • 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
    • 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
    • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
    • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
    • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
    • 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
    • 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
    • AMDKYPNODLTUMY-UHFFFAOYSA-N
    • KM3075
    • 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
    • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
    • (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
    • 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
    • CS-0059980
    • 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
    • SB77454
    • EN300-305699
    • AS-18642
    • AKOS015915436
    • MFCD12828202
    • 92050-16-3
    • SY272695
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
    • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
    • W18206
    • AC-7878
    • DTXSID50466874
    • XH1341
    • J-516467
    • SCHEMBL447737
    • MDL: MFCD12828202
    • Inchi: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
    • InChI Key: AMDKYPNODLTUMY-UHFFFAOYSA-N
    • SMILES: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C

Computed Properties

  • Exact Mass: 203.16700
  • Monoisotopic Mass: 203.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 4.4

Experimental Properties

  • Density: 0.944
  • Melting Point: 63-65 ºC
  • Boiling Point: 310.189°C at 760 mmHg
  • Flash Point: 143.452°C
  • Refractive Index: 1.524
  • PSA: 26.02000
  • LogP: 4.19900

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Security Information

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Customs Data

  • HS CODE:2921450090
  • Customs Data:

    China Customs Code:

    2921450090

    Overview:

    2921450090. 1-Naphthylamine and2-Derivatives and salts of naphthylamine(include1-Naphthylamine). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921450090 1-naphthylamine (Ah-naphthylamine), 2-naphthylamine (b-naphthylamine) and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219005812-1g
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
1g
$315.00 2023-08-31
Alichem
A219005812-5g
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
5g
$909.00 2023-08-31
Chemenu
CM133424-1g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95+%
1g
$281 2021-08-05
Chemenu
CM133424-5g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95+%
5g
$842 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-100mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
100mg
500CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-250mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
250mg
1025CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-1g
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
1g
1044.0CNY 2021-07-12
Chemenu
CM133424-1g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95%+
1g
$132 2024-07-20
Chemenu
CM133424-5g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95%+
5g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-200mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
200mg
298.0CNY 2021-07-12

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Reference
Dihydroindene and tetrahydronaphthalene compounds for treating disease
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Reference
Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents
Fortin, Jessica S.; Cote, Marie-France; Lacroix, Jacques; Desjardins, Michel; Petitclerc, Eric; et al, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 25 °C
Reference
Methods for the production and use of tricyclic retinoids
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  6 h, 70 °C
Reference
Synthesis of tamibarotene
Bian, Haiyong; Xu, Wenfang, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, 1 atm, rt
Reference
Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists.
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Reference
Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN
Wagner, Carl E.; Jurutka, Peter W., Methods in Molecular Biology (New York, 2019, 2019, 109-121

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
Reference
Retinoid compounds with retinoic acid receptor agonist activity
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
Reference
Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them
, Japan, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Aza-retinoids as novel retinoid X receptor-specific agonists
Farmer, Luc J.; Marron, Kristen S.; Canan Koch, Stacie S.; Hwang, C. K.; Kallel, E. Adam; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Reference
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN)
Heck, Michael C.; Wagner, Carl E.; Shahani, Pritika H.; MacNeill, Mairi; Grozic, Aleksandra; et al, Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  2 h, reflux
Reference
Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids
Friis, Stig D.; Andersen, Thomas L.; Skrydstrup, Troels, Organic Letters, 2013, 15(6), 1378-1381

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 25 °C
Reference
Preparation of tricyclic retinoids as retinoid receptor agonists
, United States, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt
Reference
Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton
Ohta, Kiminori; Kawachi, Emiko; Shudo, Koichi; Kagechika, Hiroyuki, Heterocycles, 2010, 81(11), 2465-2470

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ;  2 h, 150 °C
Reference
Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Sulfuric acid Solvents: Acetonitrile ;  25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt ,  Sodium hydroxide Solvents: Water ;  basified, 25 °C
Reference
C-H Amination of Arenes with Hydroxylamine
See, Yi Yang; Sanford, Melanie S., Organic Letters, 2020, 22(8), 2931-2934

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  4 h, reflux
Reference
Process improvement of tamibarotene preparation
Zhao, Ming-zhu; Zang, Cheng-xu; Cai, Zhan; Jiang, Zhi-hui; Huang, Jing-hua; et al, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
Reference
Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, 1 atm, rt
Reference
Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders
, World Intellectual Property Organization, , ,

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Order Number:A10921
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:06
Price ($):243.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Order Number:LE25940867
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
A10921
Purity:99%
Quantity:5g
Price ($):243.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
LE25940867
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email